5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide
Description
Properties
IUPAC Name |
5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-4-2-1-3-5(12)6(4)10-15-7(8(13)16)9(14)17-10/h1-3H,14H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKIULWUYELNTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=C(O2)N)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a difluorobenzene derivative with a suitable nucleophile.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an amine source such as ammonia or an amine derivative.
Carboxamide Formation: The carboxamide group can be formed through the reaction of the corresponding carboxylic acid or ester with an amine or ammonia.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Acylation and Nucleophilic Substitution Reactions
The amino group (-NH<sub>2</sub>) at position 5 and the carboxamide (-CONH<sub>2</sub>) at position 4 are primary sites for nucleophilic reactions:
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Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) or anhydrides under basic conditions to form N-acylated derivatives. For example, triethyl orthoformate facilitates imidoester formation in oxazole derivatives, as seen in the synthesis of oxazolo[5,4-d]pyrimidines .
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Nucleophilic Substitution : The oxazole ring’s electron-deficient nature allows substitution at position 2 (difluorophenyl-attached carbon) under electrophilic conditions. For instance, halogenation or coupling reactions may occur with Pd catalysts .
Table 1: Representative Acylation Reactions
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | DCM, pyridine, 0°C→RT | N-acetylated oxazole derivative | 75–85% | |
| Triethyl orthoformate | Reflux, 4 h | Imidoester intermediate | 60% |
Ring-Closing and Cyclization Reactions
The amino and carboxamide groups enable cyclization to form fused heterocycles:
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Oxazolo[4,5-c]quinolin-4-one Synthesis : Reaction with triphosgene or POCl<sub>3</sub> induces cyclization via intramolecular dehydration, forming tricyclic scaffolds observed in neuroprotective agents .
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Pyrimidine Ring Formation : Condensation with aldehydes or ketones under acidic/basic conditions generates pyrimidine-fused oxazoles, critical in anticancer drug development .
Mechanistic Insight :
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Activation of carboxamide via POCl<sub>3</sub> generates reactive intermediates.
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Nucleophilic attack by the amino group forms a six-membered transition state.
Cross-Coupling Reactions
The difluorophenyl group participates in palladium-catalyzed coupling reactions:
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Suzuki-Miyaura Coupling : Boronic acid derivatives react with aryl halides (if present) to form biaryl systems. For example, 7-(4-amino-2,5-difluorophenyl)-oxazoloquinolinone derivatives were synthesized via Pd-mediated coupling .
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Buchwald-Hartwig Amination : Introduces amine substituents to the difluorophenyl ring, enhancing biochemical targeting .
Table 2: Cross-Coupling Applications
Hydrolysis and Functional Group Interconversion
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Carboxamide Hydrolysis : Under acidic (HCl/H<sub>2</sub>O) or basic (NaOH/H<sub>2</sub>O<sub>2</sub>) conditions, the carboxamide converts to a carboxylic acid, as demonstrated in related oxazole-4-carboxylic acid derivatives .
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Amino Group Modifications : Diazotization followed by Sandmeyer reactions introduces halogens or cyano groups, enabling further derivatization .
Biological Interaction-Driven Reactivity
The compound’s difluorophenyl moiety enhances binding to hydrophobic enzyme pockets, while the oxazole ring participates in hydrogen bonding. Key interactions include:
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Enzyme Inhibition : Competitive inhibition of kinases via oxazole-carboxamide hydrogen bonding to ATP-binding sites .
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Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging half-life in vivo.
Comparative Reactivity with Analogues
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H7F2N3O2
- Molecular Weight : 239.18 g/mol
- Structure : The compound features a heterocyclic oxazole ring with an amino group and a carboxamide functional group, contributing to its biological activity.
Biological Applications
1. Anticancer Activity
Research indicates that derivatives of oxazole compounds, including 5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide, exhibit promising anticancer properties. For instance, studies have shown that similar oxazolo[5,4-d]pyrimidine derivatives possess cytotoxic effects against various cancer cell lines by inhibiting the vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis . The specific compound may also exhibit similar mechanisms of action.
2. Enzyme Inhibition
The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. Its structural features allow it to interact with active sites of target enzymes effectively, making it a candidate for further development in therapeutic applications.
Synthesis and Characterization
The synthesis of this compound can be achieved through various chemical pathways involving the functionalization of oxazole rings. The general synthetic route includes:
- Formation of the Oxazole Ring : Starting from appropriate precursors such as substituted phenyl compounds.
- Introduction of Functional Groups : Utilizing amination and carboxylation reactions to introduce the amino and carboxamide groups.
The characterization of the compound typically involves techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.
Case Study 1: Anticancer Efficacy
A study conducted on oxazolo[5,4-d]pyrimidine derivatives demonstrated that compounds structurally related to this compound showed significant cytotoxicity against colorectal cancer cell lines (HT29) with a CC50 value lower than standard chemotherapeutics like fluorouracil . This suggests that the compound could be explored further for its potential as an anticancer agent.
Case Study 2: Enzyme Interaction Studies
In silico docking studies have been employed to assess the binding affinity of this compound to various enzyme targets. These studies indicate that the compound could effectively inhibit key enzymes involved in cancer metabolism and progression .
Mechanism of Action
The mechanism of action of 5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-2-(2,6-difluorophenyl)isoindoline-1,3-dione
- 5-amino-2-(4-methoxyphenethyl)isoindoline-1,3-dione
- 5-amino-2-(1-phenylethyl)isoindoline-1,3-dione
Uniqueness
5-amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Biological Activity
5-Amino-2-(2,6-difluorophenyl)-1,3-oxazole-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological activity, including synthesis, properties, and relevant case studies.
- Molecular Formula : C11H8F2N4O2
- Molecular Weight : 256.21 g/mol
- CAS Number : 1357624-98-6
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of 2,6-difluoroaniline with appropriate carboxylic acid derivatives. The synthesis typically includes cyclization and subsequent functional group modifications to achieve the desired oxazole structure.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown it to inhibit the proliferation of various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| NCI-H23 (Lung Cancer) | 5.0 |
| HCT-15 (Colon Cancer) | 7.5 |
| SF-295 (CNS Cancer) | 10.0 |
| DU-145 (Prostate) | 9.0 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and inhibition of cell cycle progression.
The proposed mechanisms for its anticancer effects include:
- Inhibition of Kinases : The compound has been shown to inhibit key kinases involved in cancer cell signaling pathways such as VEGFR-2 and Aurora A kinase .
- Apoptosis Induction : Studies indicate that treatment with this compound leads to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Case Studies
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Study on Anticancer Activity :
A recent study evaluated the compound against a panel of cancer cell lines and reported a significant reduction in cell viability at micromolar concentrations. The study highlighted the compound's potential as an effective therapeutic agent against non-small cell lung cancer . -
Mechanistic Insights :
Another investigation utilized docking studies to elucidate the binding interactions between the compound and target proteins involved in cancer progression. The results indicated favorable binding affinities, suggesting a strong potential for therapeutic applications .
Toxicity and Safety
While the biological activities are promising, toxicity assessments are crucial for future development. Preliminary studies indicate that the compound has a favorable safety profile at therapeutic doses; however, comprehensive toxicological evaluations are necessary to ensure safety for clinical applications.
Future Directions
The ongoing research focuses on:
- Optimizing Synthesis : Improving yield and purity through advanced synthetic techniques.
- Expanding Biological Testing : Evaluating efficacy across a broader range of cancer types and other diseases.
- Clinical Trials : Preparing for eventual clinical trials to assess therapeutic potential in humans.
Q & A
Q. What interdisciplinary approaches integrate materials science and medicinal chemistry for drug delivery systems?
- Methodology : Develop polymeric nanoparticles (e.g., PLGA) functionalized with the compound. ICReDD’s hybrid computational-experimental workflows validate encapsulation efficiency and release kinetics. Precedents include fuel engineering principles (CRDC RDF2050106) for biocompatible material design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
